3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
Description
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidoindazole core with a tetrahydropyran moiety, making it an interesting subject for chemical and pharmaceutical research.
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C21H26N4O2/c1-14-17(7-8-20(26)22-13-16-9-11-27-12-10-16)15(2)25-21(23-14)18-5-3-4-6-19(18)24-25/h3-6,16H,7-13H2,1-2H3,(H,22,26) |
InChI Key |
QPWXNHCSUIXNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multi-step organic reactions
Formation of the Pyrimidoindazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between 2,4-dimethylpyrimidine and a suitable hydrazine derivative can form the indazole ring system.
Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions. A common method is to react the pyrimidoindazole intermediate with a tetrahydropyran-4-ylmethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide exhibit significant anticancer properties. For instance, indazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of indazole could effectively target specific pathways involved in cancer cell proliferation and survival .
2. Antimicrobial Properties
The antimicrobial activity of compounds containing pyrimidine and indazole rings has been well-documented. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes. In vitro studies have shown that similar derivatives possess activity against a range of pathogenic bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
3. Neuroprotective Effects
There is emerging evidence that compounds with this chemical structure may exhibit neuroprotective effects. Research has indicated that certain indazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydro-2H-pyran moiety could enhance these protective effects by improving the compound's ability to cross the blood-brain barrier .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a derivative closely related to this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of a synthesized derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid: This compound shares the pyrimidoindazole core but lacks the tetrahydropyran group.
N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: This compound contains the tetrahydropyran moiety but lacks the pyrimidoindazole core.
Uniqueness
The combination of the pyrimidoindazole core with the tetrahydropyran group in 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide makes it unique. This structural feature could confer distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
The structural representation highlights the pyrimidine and indazole moieties, which are known for their biological significance.
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine and indazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
In vitro Studies
- Cell Line Testing : The compound was tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. The MTT assay demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin, particularly at concentrations of 0.25 µM and 0.5 µM .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9), which are critical in the apoptotic pathway. Additionally, it was found to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.25 | Apoptosis via caspases |
| This compound | MDA-MB-231 | 0.5 | Autophagy induction |
Other Biological Activities
In addition to anticancer effects, compounds related to this structure have shown promise in other areas:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to reduced inflammation in cellular models.
Case Studies
Several case studies involving similar compounds have provided insights into their biological activities:
- Study on Indazole Derivatives : A study highlighted the anticancer potential of indazole derivatives against lung cancer cell lines, showing a similar mechanism involving apoptosis and cell cycle arrest .
- Combination Therapies : Research has suggested that combining this compound with established chemotherapy agents could enhance therapeutic efficacy while minimizing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
